molecular formula C14H14N2O3 B1491915 Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate CAS No. 2098117-32-7

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate

Cat. No.: B1491915
CAS No.: 2098117-32-7
M. Wt: 258.27 g/mol
InChI Key: HNRIDHTYOGYPIK-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative featuring a 2-methoxyphenyl substituent at the 6-position and an ethoxycarbonyl group at the 4-position. Pyridazines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry and materials science. The 2-methoxy group on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(17)10-8-12(16-15-9-10)11-6-4-5-7-13(11)18-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRIDHTYOGYPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a methoxyphenyl group attached to a pyridazine ring, which contributes to its unique chemical properties. The presence of the ethyl ester functional group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in antimicrobial activity is likely related to its ability to inhibit specific bacterial enzymes, leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a promising role in the treatment of inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may bind to specific enzymes or receptors, altering their activity and influencing cellular signaling pathways. For instance, in antimicrobial contexts, it may inhibit enzymes critical for bacterial survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other pyridazine derivatives provides insight into the unique biological profile of this compound. The following table summarizes the biological activities of selected related compounds:

Compound NameStructureBiological Activity
Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylateStructureModerate antimicrobial activity
Ethyl 6-(2-nitrophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylateStructureHigher anti-inflammatory effects

The methoxy group in this compound enhances its reactivity compared to chlorinated or nitrated counterparts, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Study : A study focused on the compound's effectiveness against multidrug-resistant (MDR) bacteria demonstrated promising results, indicating that it could be developed as an alternative treatment option for infections caused by resistant strains.
  • Inflammatory Response : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. Results showed a significant reduction in cytokine levels upon treatment with this compound, suggesting potential therapeutic applications in inflammatory diseases.
  • Structural Activity Relationship (SAR) : Research on SAR has highlighted modifications that enhance the potency of similar compounds. These insights could guide future synthesis and optimization efforts for this compound and its analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Ethyl 3-Chloro-6-(2-Methoxyphenyl)Pyridazine-4-Carboxylate (CAS 2097977-78-9)
  • Structure : Chlorine at the 3-position vs. hydrogen in the target compound.
  • Properties: Molecular weight 292.72 g/mol (C₁₄H₁₃ClN₂O₃).
  • Comparison: The chloro substituent may improve binding affinity in biological targets but could also elevate toxicity risks compared to the non-halogenated analog.
Ethyl 3-Chloro-6-(4-Chlorophenyl)-Pyridazine-4-Carboxylate (Compound VII in )
  • Structure : Dual chlorine substituents (3-pyridazine, 4-phenyl) vs. single 2-methoxyphenyl.
  • Pharmacology : Cyclized derivatives (e.g., pyrazolo[3,4-c]pyridazines) exhibited CNS activity in animal models. The 4-chlorophenyl group likely enhances lipophilicity, improving blood-brain barrier penetration .

Heterocycle Modifications

Ethyl 6-(Chloromethyl)-4-(2-Methoxyphenyl)-1,3-Dimethyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate (BP 24296)
  • Structure : Tetrahydropyrimidine core vs. pyridazine.
  • Properties : The saturated tetrahydropyrimidine ring reduces aromaticity, increasing conformational flexibility. The chloromethyl group introduces a reactive site for further functionalization .
  • Comparison : Pyridazines generally exhibit higher metabolic stability than tetrahydropyrimidines due to aromatic conjugation, which may limit enzymatic degradation.
Ethyl 2-Hydroxy-6-(4-Methoxyphenyl)-4-Methyl-1,6-Dihydropyrimidine-5-Carboxylate
  • Structure : 1,6-Dihydropyrimidine with a 4-methoxyphenyl group.
  • Properties : The para-methoxy substitution on the phenyl ring reduces steric effects compared to the ortho-substituted target compound. The hydroxyl group at position 2 enables hydrogen bonding, enhancing solubility .
  • Comparison : The ortho-methoxy group in the target compound may hinder intermolecular interactions but could improve selectivity for sterically constrained binding pockets.

Substituent Position and Electronic Effects

Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-TetrahydroPyrimidine-5-Carboxylate ()
  • Structure : Bromoethoxycarbonyl substituent on a tetrahydro pyrimidine.
  • Reactivity : The bromo group facilitates nucleophilic substitution, enabling conjugation with biomolecules or polymers. This contrasts with the ethoxycarbonyl group in the target compound, which is less reactive .
  • Comparison : The pyridazine core’s electron-deficient nature (due to two adjacent nitrogen atoms) may enhance π-π stacking with aromatic residues in enzymes compared to pyrimidines.

Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) Core Structure Key Substituents Notable Properties/Activities
Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate ~292 (estimated) Pyridazine 2-Methoxyphenyl, ethoxycarbonyl Unknown (structural analog data used)
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate 292.72 Pyridazine 3-Chloro, 2-methoxyphenyl Discontinued; high electrophilicity
Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate 327.18 Pyridazine 3-Chloro, 4-chlorophenyl CNS-active derivatives
BP 24296 ~365 (estimated) Tetrahydropyrimidine 2-Oxo, chloromethyl, 2-methoxyphenyl Reactive chloromethyl group

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate generally follows a sequence of:

  • Formation of hydrazone or hydrazine intermediates from appropriate diketones or aldehydes.
  • Cyclization to form the pyridazine ring.
  • Introduction of the ethyl carboxylate group at the 4-position.
  • Attachment of the 2-methoxyphenyl substituent at the 6-position.

This approach is consistent with the synthesis of related pyridazine derivatives reported in the literature, where hydrazone intermediates are cyclized under basic or acidic conditions to yield substituted pyridazines.

Key Preparation Methods

Condensation of Benzil Monohydrazones

One effective route involves starting from benzil derivatives and their monohydrazones:

  • Step 1: Synthesis of benzil monohydrazones by reacting benzil with hydrazine hydrate.
  • Step 2: Cyclization of these monohydrazones in the presence of sodium hydroxide or other bases to form pyridazinone intermediates.
  • Step 3: Conversion of pyridazinones to pyridazines by chlorination (using phosphoryl chloride) followed by substitution reactions to introduce the 2-methoxyphenyl group at the 6-position.

This method yields good to moderate product yields and is well-documented for producing pyridazine derivatives with various aryl substitutions.

Use of Substituted Pyridine-2-amines and Pyridine-2-carbaldehydes (Multicomponent Reactions)

Another modern and efficient method involves multicomponent reactions:

  • Step 1: Condensation of substituted pyridine-2-amines with substituted pyridine-2-carbaldehydes in methanol under acidic catalysis (e.g., p-toluenesulfonic acid).
  • Step 2: Addition of isocyanides to the reaction mixture at elevated temperatures (around 70 °C), promoting cyclization to form the pyridazine core.
  • Step 3: Further functionalization such as palladium-catalyzed coupling reactions to attach aryl substituents, including 2-methoxyphenyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate
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Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate

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